(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride

Description

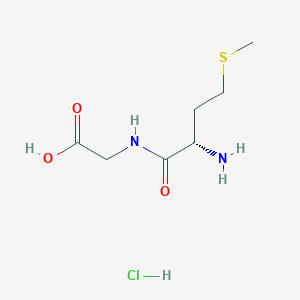

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is a chiral amino acid derivative featuring a methylthio (SCH₃) group at the 4-position of the butanamide backbone, conjugated to a glycine moiety via an amide bond. The compound adopts an S-configuration at the chiral center, and its hydrochloride salt enhances solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMADXFTIUIPKZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with acetic anhydride in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Derivatives with different functional groups.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with new chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical analysis.

Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may interact with receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Utility : The target compound’s glycine conjugation makes it a candidate for peptide backbone modification. Comparative studies with ’s simpler amide could reveal steric effects on enzymatic processing.

- Data Limitations : Molecular weight and hazard data for the target compound are absent in the evidence, requiring experimental validation.

- Opportunities : Functionalization of the methylthio group (e.g., oxidation to sulfoxide) could expand its utility in redox-active systems.

Biological Activity

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride, also known as H-Met-Gly-OH, is a compound with significant biological activity. Its chemical structure is characterized by a methylthio group and an amino acid backbone, which contribute to its interaction with various biological systems. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H15ClN2O3S

- Molecular Weight : 206.26 g/mol

- CAS Number : 14486-03-4

- Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body:

- TRPV Channels : Recent studies have shown that compounds with similar structures can act as modulators of transient receptor potential vanilloid (TRPV) channels, particularly TRPV4. These channels are involved in various physiological processes, including pain perception and inflammation .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives of this compound exhibit low cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The MTT assay results indicated no significant cytotoxic effects at concentrations up to 25 µM .

Therapeutic Potential

- Anti-inflammatory Effects : The compound may have potential applications in treating inflammatory conditions due to its interaction with TRPV channels, which play a role in mediating inflammatory responses.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for further research in cancer therapy .

Case Studies

- Case Study 1 : A study focusing on the synthesis of new derivatives showed that specific modifications could enhance the selectivity and potency against TRPV4 without affecting TRPV1, indicating a pathway for developing targeted therapies .

- Case Study 2 : Research on the structure-activity relationship (SAR) of related compounds revealed that bulky and electron-rich substituents significantly influence their biological activity, suggesting that careful design could yield more effective therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride?

To confirm purity and structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and functional groups (e.g., methylthio, amide, and acetic acid moieties).

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially under reverse-phase conditions using C18 columns and UV detection at 210–220 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight confirmation (expected m/z: 270.78 for [M+H]+) .

- Elemental Analysis : To validate empirical formula (C₉H₁₉ClN₂O₃S) and rule out hydrate/solvate formation.

Q. What synthetic methodologies are effective for laboratory-scale preparation of this compound?

A multi-step approach is typically used:

Amino Acid Activation : React (S)-2-amino-4-(methylthio)butanoic acid with ethyl chloroformate or EDC/NHS to activate the carboxyl group for amide bond formation .

Amide Coupling : Introduce glycine ethyl ester hydrochloride under basic conditions (e.g., triethylamine in DMF or THF) to form the dipeptide backbone.

Hydrolysis and Salt Formation : Hydrolyze the ethyl ester using aqueous HCl, followed by recrystallization to isolate the hydrochloride salt .

Key Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin stain) and optimize pH during salt formation to avoid racemization.

Q. How does solubility vary across solvents, and what solvent systems are optimal for in vitro assays?

- High Solubility : Water, methanol, and dimethyl sulfoxide (DMSO) due to the hydrochloride salt and polar functional groups.

- Low Solubility : Non-polar solvents (e.g., hexane, chloroform).

Recommended for assays : Prepare stock solutions in DMSO (50–100 mM) and dilute in aqueous buffers (e.g., PBS, pH 7.4) to minimize solvent interference .

Advanced Research Questions

Q. How can structural analogs (e.g., ethylthio or methoxy substitutions) guide structure-activity relationship (SAR) studies?

- Methylthio vs. Ethylthio : Replace the methylthio group with ethylthio (e.g., 2-Amino-4-(ethylthio)butanoic acid derivatives) to evaluate steric and electronic effects on bioactivity. Ethylthio analogs may alter membrane permeability or metabolic stability .

- Methoxy Substitution : Compare with (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride to assess hydrogen-bonding and polarity impacts on target binding .

Methodology : Synthesize analogs via similar coupling strategies and test in parallel using enzymatic or cellular assays.

Q. What experimental strategies address contradictions in reported stability data under varying pH and temperature conditions?

- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 25–40°C) in buffers spanning pH 1–10. Monitor degradation products via HPLC-MS to identify hydrolysis pathways (e.g., amide bond cleavage or thioether oxidation) .

- Oxidative Stability : Test under argon vs. aerobic conditions with/without antioxidants (e.g., TCEP) to mitigate thioether oxidation .

Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under storage conditions.

Q. How can ionic liquid crystal derivatives enhance delivery or bioavailability in pharmacological studies?

- Derivatization : Prepare p-toluene sulfonate salts via esterification of the acetic acid moiety. These ionic liquid crystals exhibit tunable mesomorphic properties, enabling controlled-release formulations .

- In Vitro Testing : Assess permeability using Caco-2 cell monolayers and compare bioavailability with the parent compound.

Q. What computational tools are suitable for modeling interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the methylthio group and hydrophobic pockets or the amide backbone and hydrogen-bond acceptors.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to validate docking poses and estimate binding free energy (MM-PBSA/GBSA).

Q. How do impurities or byproducts from synthesis impact biological assay outcomes, and how can they be mitigated?

- Common Impurities : Unreacted starting materials (e.g., glycine ethyl ester) or racemized diastereomers.

- Mitigation Strategies :

- Assay Validation : Include impurity-spiked controls to establish interference thresholds.

Methodological Notes

- Stereochemical Integrity : Confirm the (S)-configuration of the amino acid residue using polarimetry or chiral HPLC .

- Stability Profiling : Store lyophilized powder at -20°C under desiccation to prevent hygroscopic degradation .

For further details on synthesis, characterization, or assay design, consult peer-reviewed protocols from Analytical and Bioanalytical Chemistry (2023) or pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.